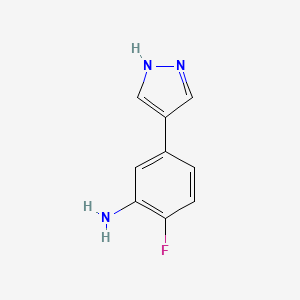

2-fluoro-5-(1H-pyrazol-4-yl)aniline

Beschreibung

2-Fluoro-5-(1H-pyrazol-4-yl)aniline is a fluorinated aromatic amine characterized by a fluorine atom at the ortho position (C2) and a pyrazole ring at the meta position (C5) of the aniline backbone. With a molecular weight of 177.18 g/mol, it is a solid at room temperature and exhibits unique reactivity due to the electron-withdrawing fluorine atom and the electron-rich pyrazole ring . The compound is synthesized primarily via the Suzuki–Miyaura coupling reaction, enabling efficient cross-coupling of boronic acids with halogenated precursors. Its applications span medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors), driven by its ability to participate in hydrogen bonding, π-π stacking, and halogen interactions .

Eigenschaften

Molekularformel |

C9H8FN3 |

|---|---|

Molekulargewicht |

177.18 g/mol |

IUPAC-Name |

2-fluoro-5-(1H-pyrazol-4-yl)aniline |

InChI |

InChI=1S/C9H8FN3/c10-8-2-1-6(3-9(8)11)7-4-12-13-5-7/h1-5H,11H2,(H,12,13) |

InChI-Schlüssel |

RNEVDEAQSFYSFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C2=CNN=C2)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-5-(1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups (if present) to amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-(1H-pyrazol-4-yl)aniline has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.

Biological Research: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-fluoro-5-(1H-pyrazol-4-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting specific enzymes or receptors. The presence of the fluorine atom and the pyrazole ring can enhance its binding affinity and specificity. Molecular targets may include kinases, proteases, or other enzymes involved in disease pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Fluorinated Aniline-Pyrazole/Triazole Derivatives

Impact of Heterocyclic Ring Substitutions

- Pyrazole vs. Triazole: Pyrazole (two adjacent nitrogen atoms) facilitates hydrogen bonding and π-π interactions, making it ideal for kinase targeting . 1,2,4-Triazole (non-adjacent nitrogens) in analogs like 2-Fluoro-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline enhances coordination with metal ions (e.g., iron in cytochrome P450), critical for antifungal activity . 1,2,3-Triazole isomers () exhibit distinct electronic profiles due to nitrogen spacing, affecting binding specificity.

Positional Isomerism and Fluorine Effects

- Fluorine Position :

- Ortho-fluorination (C2) in the parent compound improves metabolic stability and membrane permeability compared to meta-fluorinated analogs (e.g., 3-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)aniline) .

- Para-fluorination (e.g., 2-Fluoro-5-(methylsulfonyl)aniline in ) introduces steric bulk, reducing enzymatic metabolism but increasing cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.